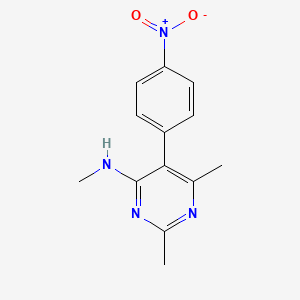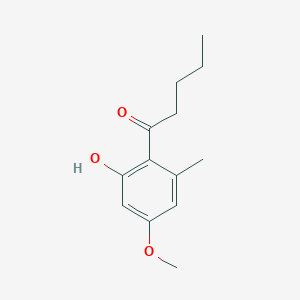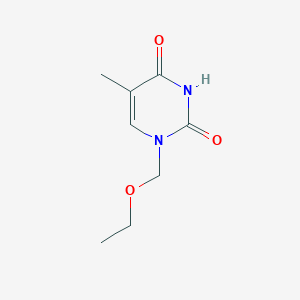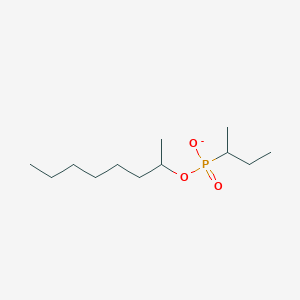
Hex-3-ene-1,2,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-3-ene-1,2,6-triol is an organic compound with the molecular formula C6H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hex-3-ene-1,2,6-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hex-3-yne, followed by selective reduction. The reaction typically proceeds as follows:
Hydroboration: Hex-3-yne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon (Pd/C), to selectively hydrogenate hex-3-yne to hex-3-ene.
Hydroxylation: Employing a hydroxylating agent, such as osmium tetroxide (OsO4), to introduce hydroxyl groups at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions
Hex-3-ene-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form hexane-1,2,6-triol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
Oxidation: Formation of hex-3-ene-1,2,6-trione or hex-3-ene-1,2,6-dial.
Reduction: Formation of hexane-1,2,6-triol.
Substitution: Formation of hex-3-ene-1,2,6-trihalide or hex-3-ene-1,2,6-triamine.
Aplicaciones Científicas De Investigación
Hex-3-ene-1,2,6-triol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hex-3-ene-1,2,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions with other molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Hex-3-ene-1,2,6-triol can be compared with other similar compounds, such as:
Hex-3-ene-1,2,5-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,4-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,3-triol: Differing by the position of the third hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups and the presence of a double bond, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
188783-21-3 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
hex-3-ene-1,2,6-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h1,3,6-9H,2,4-5H2 |
Clave InChI |
XYIATLHHXQNGDQ-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C=CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)






![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
